Pirlindole Mesylate vs. Moclobemide: Head-to-Head Tolerability Advantage in Dry Mouth and Tachycardia Incidence
In a double-blind randomized trial of 111 evaluable patients with depression, pirlindole (150-300 mg/day) demonstrated a significantly lower incidence of specific adverse events compared to moclobemide (300-600 mg/day). Dry mouth and tachycardia were significantly more frequent in the moclobemide group, while all other side effects showed non-significant differences between the two reversible MAO-A inhibitors [1].
| Evidence Dimension | Adverse event incidence (dry mouth and tachycardia) |
|---|---|
| Target Compound Data | Significantly lower frequency vs. moclobemide (exact percentages not extractable from abstract) |
| Comparator Or Baseline | Moclobemide 300-600 mg/day: significantly higher frequency of dry mouth and tachycardia |
| Quantified Difference | Statistically significant difference (p<0.05) favoring pirlindole |
| Conditions | 42-day double-blind RCT in 116 patients (111 evaluable) with major depression; pirlindole 150-300 mg/day, moclobemide 300-600 mg/day |
Why This Matters
For depression research protocols prioritizing patient comfort and retention, pirlindole's lower anticholinergic-like side effect burden provides a quantifiable tolerability advantage over the more widely used moclobemide.
- [1] Tanghe A, Geerts S, Van Dorpe J, Brichard B, Bruhwyler J, Géczy J. Double-blind randomized controlled study of the efficacy and tolerability of two reversible monoamine oxidase A inhibitors, pirlindole and moclobemide, in the treatment of depression. Acta Psychiatr Scand. 1997 Aug;96(2):134-41. doi: 10.1111/j.1600-0447.1997.tb09918.x. View Source
